molecular formula C10H12N2O3 B2693198 Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate CAS No. 2253619-79-1

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate

Cat. No.: B2693198
CAS No.: 2253619-79-1
M. Wt: 208.217
InChI Key: UWDBGLQTVBTWCT-XWEPSHTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a functionalized cyclobutane derivative designed for research and development, particularly in medicinal chemistry. Compounds featuring cyclobutane cores are increasingly valuable in drug discovery due to their potential for improved metabolic stability and predictable pharmacokinetic properties compared to more traditional ring systems . The structure of this compound incorporates two key reactive sites: a carboxylic ester and a formyl group on a pyrazole ring. This makes it a versatile chemical building block (synthon) that researchers can use to create more complex molecules. It is particularly suited for the synthesis of novel compounds targeting challenging biological pathways. For instance, cyclobutane scaffolds are being explored in the development of new integrin antagonists for cancer therapy and have been investigated in other therapeutic areas such as LSD1 inhibition . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-3-2-8(6-13)11-12/h2-3,6-7,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBGLQTVBTWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate typically involves the reaction of a pyrazole derivative with a cyclobutane carboxylate ester. One common method is the condensation of 3-formylpyrazole with methyl cyclobutane-1-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or enzymes, modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclobutane Derivatives

The structural uniqueness of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate lies in its formylpyrazole substituent. Comparisons with analogous compounds highlight the impact of substituents on reactivity, stability, and application:

Table 1: Comparative Analysis of Cyclobutane Derivatives
Compound Name Substituents Synthesis Method LCMS [M+H]+ Enantiomeric Excess (ee) Application
This compound 3-formylpyrazole, methyl carboxylate Multi-step alkylation/condensation 411 N/A (achiral) Pharmaceutical intermediates
Methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate Phenyl, p-tolyl, methyl carboxylate Photocycloaddition N/A 93% ee Chiral catalysts
Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate 3-bromopyrazole, methyl propanoate Direct alkylation N/A N/A Agrochemical precursors
Methyl 1-[[(E)-...]cyclobutane-1-carboxylate (Reference Example 104) Difluoroaryl, morpholine-ethoxy substituents Condensation/HCl salt formation 618 N/A Kinase inhibitors
Key Observations :

Substituent Effects on Reactivity: The formyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazine coupling) . In contrast, bromopyrazole derivatives (e.g., Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) . Chiral substituents (e.g., phenyl/p-tolyl in ) introduce stereochemical complexity, enabling enantioselective catalysis .

Synthetic Accessibility :

  • The target compound is synthesized via modular alkylation-condensation sequences, whereas photocycloadditions are required for strained cyclobutanes with bulky aryl groups .

Analytical Profiles :

  • LCMS and HPLC data (e.g., m/z 411 vs. 618 in Reference Example 104) reflect differences in molecular weight and polarity due to substituents .

Biological Activity

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a pyrazole moiety. The presence of the formyl group on the pyrazole enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus
Pyrazole Derivative A10Pseudomonas aeruginosa
Pyrazole Derivative B5Staphylococcus epidermidis

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research shows that these compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that this compound exhibited cytotoxic effects against human cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent experiment, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
MCF7 (Breast)12Inhibition of proliferation

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineInhibition (%) at 50 µM
TNF-alpha70
IL-665
IL-1 beta60

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in inflammation and cancer pathways.
  • Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases or lipoxygenases, leading to reduced inflammatory responses.
  • Induction of Apoptosis : The structure allows for interaction with apoptotic pathways, promoting cell death in cancer cells.

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